2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7OS2/c1-6(2)3-10-18-19-12(22-10)17-9(20)5-21-11-15-7(13)4-8(14)16-11/h4,6H,3,5H2,1-2H3,(H,17,19,20)(H4,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVVYBMRLBIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol and an acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of diaminopyrimidines can target viral proteases, making them candidates for antiviral drug development. Specifically, compounds with similar structures have been synthesized to inhibit the NS2B/NS3 protease of the dengue virus, which is crucial for viral replication .
Case Study:
In a study focusing on the synthesis and evaluation of diaminopyrimidine derivatives, it was found that certain analogues exhibited promising activity against dengue virus strains. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring enhanced antiviral efficacy .
Anticancer Properties
The compound also shows promise in oncology. Several studies have reported that diaminopyrimidine derivatives possess anticancer properties by selectively inhibiting kinases involved in cancer cell proliferation. For instance, compounds targeting c-Fms kinase have demonstrated effectiveness against myeloid leukemia cells .
Table: Summary of Anticancer Activities of Diaminopyrimidine Derivatives
| Compound Structure | Target Kinase | Cancer Type | Efficacy |
|---|---|---|---|
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(phenyl)acetamide | c-Fms | Myeloid Leukemia | High |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | c-Fms | Myeloid Leukemia | Moderate |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | c-Fms | Myeloid Leukemia | High |
Antibacterial and Antimicrobial Activity
Another critical application of this compound is its antibacterial and antimicrobial properties. Research has shown that certain diaminopyrimidine derivatives exhibit significant activity against various bacterial strains, making them potential candidates for new antibiotic therapies .
Case Study:
In a comparative study evaluating the antibacterial activity of several diaminopyrimidine derivatives, one compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests that structural modifications can enhance antimicrobial efficacy .
Immunosuppressive Effects
Some derivatives of diaminopyrimidines have been reported to possess immunosuppressive properties. This could be beneficial in treating autoimmune diseases or in organ transplantation scenarios where immune response modulation is necessary .
Synthesis and Structural Analysis
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves several chemical reactions that yield crystalline products suitable for structural analysis through techniques such as X-ray crystallography. The crystal structures reveal important insights into molecular interactions and stability .
Table: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | 4,6-Diaminopyrimidine-2-thiol + KOH | Reflux in Ethanol for 30 mins | 92% |
| 2 | 5-(2-methylpropyl)-1,3,4-thiadiazole derivative | Reflux for additional hours | 88% |
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes that are critical for the survival and proliferation of cancer cells or pathogens .
Comparison with Similar Compounds
Structural and Conformational Differences
Compound X shares structural homology with several analogs reported in the literature (see Table 1):
Table 1: Key Structural Features of Analogs
- Dihedral Angles: The near-perpendicular orientation (91.9°) between dimethylpyrimidine and benzene rings in I () contrasts with the smaller angles in chlorophenyl analogs (42–62°) [4].
- Bond Lengths : The C–S bond lengths in I () (1.759–1.795 Å) reflect p-π conjugation, a feature likely conserved in Compound X due to its sulfanyl bridge.
Physical Properties
Hydrogen Bonding and Crystal Packing
- Compound I and II [4] exhibit intramolecular N–H⋯N bonds forming S(7) motifs and intermolecular N–H⋯O/Cl interactions creating layered or 3D networks.
- Compound X’s diaminopyrimidine moiety can act as both hydrogen bond donor (NH₂) and acceptor (pyrimidine N), while the thiadiazole’s N atoms may participate in additional interactions. The lack of electronegative groups (e.g., Cl in [4]) may limit its ability to form bifurcated hydrogen bonds.
Biological Activity
The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a member of the thiadiazole and pyrimidine chemical families, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features a pyrimidine ring substituted with a sulfanyl group and an acetamide moiety linked to a thiadiazole ring. This unique arrangement is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Many derivatives of thiadiazole and pyrimidine have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Compounds in this class often act as inhibitors for enzymes involved in critical metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds reported that derivatives containing the thiadiazole moiety displayed potent activity against several bacterial strains. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5k | Xanthomonas axonopodis | 22 ± 1.54 |
| 5a | Escherichia coli | 30 ± 1.25 |
| 5b | Staphylococcus aureus | 40 ± 2.65 |
These results suggest that modifications to the thiadiazole component can enhance antibacterial efficacy, indicating a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of similar compounds has been assessed against various human cancer cell lines. For example, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 15 ± 1.2 |
| Thiadiazole Derivative B | A549 | 20 ± 1.5 |
This suggests that structural modifications in the thiadiazole or pyrimidine rings can lead to enhanced anticancer activity .
The mechanisms by which these compounds exert their biological effects are varied:
- Inhibition of Enzymatic Activity : Many compounds act as inhibitors of key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
- Interference with Metabolic Pathways : Compounds may inhibit pathways critical for pathogen survival or cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative exhibiting strong inhibition against Staphylococcus aureus demonstrated an inhibition zone of 40 mm, showcasing its potential as an antibacterial agent.
- Case Study 2 : In vivo studies indicated that a related compound reduced tumor size in mice models by over 50% when administered at specific dosages.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Coupling the pyrimidine-thiol moiety with the thiadiazole-acetamide backbone using catalysts like sodium hydride or potassium carbonate .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) or ethanol are used to stabilize intermediates and enhance reactivity .
- Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 78°C) to prevent decomposition of sensitive intermediates .
Optimization focuses on yield and purity, achieved by adjusting stoichiometry, solvent polarity, and reaction time. For example, crystallization in chloroform-acetone mixtures improves purity .
Basic: Which spectroscopic methods are critical for confirming structural integrity?
Key techniques include:
- NMR spectroscopy : Assigns protons and carbons to verify connectivity of the pyrimidine, thiadiazole, and acetamide groups .
- Mass spectrometry (MS) : Validates molecular weight and detects impurities via high-resolution MS .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfanyl, amide C=O) through characteristic absorption bands .
Cross-validation of these methods is essential to confirm structural fidelity .
Basic: How does this compound compare structurally to analogs with similar bioactivity?
A comparison of key analogs reveals distinct features:
| Compound | Core Structure | Unique Features | Bioactivity |
|---|---|---|---|
| Target Compound | Pyrimidine-thiadiazole-acetamide | 2-Methylpropyl side chain | Antimicrobial, kinase inhibition |
| Analog A () | Thiophene-pyrimidine | Lacks thiadiazole | Antifungal |
| Analog B () | Thienopyrimidine-oxadiazole | Additional oxadiazole ring | Anticancer |
The 2-methylpropyl group in the target compound enhances lipophilicity, potentially improving membrane permeability .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : Resolves overlapping peaks caused by conformational exchange .
- 2D NMR (COSY, HSQC) : Confirms proton-carbon correlations, especially for overlapping pyrimidine and thiadiazole signals .
- Complementary techniques : X-ray crystallography (as in ) provides unambiguous bond-length validation .
Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Stepwise modifications : Systematically alter substituents (e.g., replace 2-methylpropyl with cyclopropyl) to assess impact on bioactivity .
- In vitro assays : Test against enzyme targets (e.g., bacterial kinases) using fluorescence-based assays to quantify IC₅₀ values .
- Computational docking : Model interactions with binding pockets (e.g., ATP-binding sites) to rationalize activity trends .
Advanced: How can synthesis be scaled while maintaining yield and purity?
- Flow chemistry : Continuous processing minimizes side reactions in multi-step syntheses .
- Membrane separation : Purify intermediates using nanofiltration to remove byproducts .
- Process analytical technology (PAT) : Monitor reactions in real-time via inline IR spectroscopy to optimize conditions .
Advanced: What methodologies assess stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC-MS .
- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures .
- Light exposure tests : Use UV-vis spectroscopy to track photodegradation products .
Advanced: How are reaction mechanisms (e.g., sulfanyl group transfer) elucidated?
- Isotopic labeling : Track sulfur migration using ³⁵S-labeled intermediates .
- Kinetic studies : Measure rate constants under varying temperatures to infer transition states .
- Computational DFT : Model energy barriers for key steps (e.g., nucleophilic substitution at the pyrimidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
